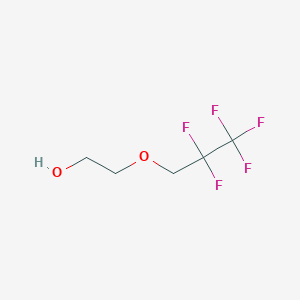

2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol

Übersicht

Beschreibung

2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol is a chemical compound with the molecular formula C5H7F5O2 and a molecular weight of 194.1 g/mol . It is characterized by the presence of a pentafluoropropoxy group attached to an ethan-1-ol backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Esterification and Derivatization

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides:

- Reaction with acetic anhydride: Forms 2-(2,2,3,3,3-pentafluoropropoxy)ethyl acetate.

- Phosphorylation: Reacts with phosphorus pentoxide (P₂O₅) to yield fluorinated phosphate esters, used in surfactants or flame retardants .

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Acetyl chloride | Acetylated derivative | 85–92 | 0°C, THF, 12 h |

| P₂O₅ | Fluorinated phosphate ester | 70–78 | 80–120°C, 3 h |

Photochemical C–H Fluoroalkoxylation

Under visible light (450 nm) with eosin Y as a photocatalyst, the compound participates in C–H activation reactions. For example:

- C3–H alkoxylation of quinoxalin-2(1H)-ones: Forms trifluoroethoxylated products via a radical pathway .

| Substrate | Catalyst | Light Source | Yield (%) |

|---|---|---|---|

| Quinoxalin-2(1H)-one | Eosin Y | Blue LEDs | 75–87 |

Mechanism involves:

- Photoexcitation of eosin Y to generate a radical cation.

- Single-electron transfer (SET) to form a carbanion intermediate.

- Radical recombination with O₂⁻ to yield the product .

Oxidation and Cleavage Reactions

The primary alcohol group can be oxidized to carboxylic acids or ketones under controlled conditions:

- Oxidation with KMnO₄: Forms 2-(2,2,3,3,3-pentafluoropropoxy)acetic acid.

- Cleavage with HBr: Produces 1-bromo-2-(2,2,3,3,3-pentafluoropropoxy)ethane .

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| KMnO₄ | Carboxylic acid derivative | 65–72 | H₂O, 80°C, 6 h |

| HBr (48%) | Bromoalkane | 88–94 | Reflux, 12 h |

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-31+G(d,p)) on analogous systems reveal:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis:

The compound serves as a valuable reagent in organic synthesis. It acts as a building block for creating more complex fluorinated molecules which are important in pharmaceuticals and agrochemicals .

2. Fluorinated Biomolecules:

In biological research, 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol is utilized for developing fluorinated biomolecules. These biomolecules are significant for imaging techniques such as Positron Emission Tomography (PET) due to their unique electronic properties that enhance signal detection .

3. Specialty Chemicals Production:

The compound is used in the production of specialty chemicals that exhibit unique properties due to the presence of fluorine. These chemicals are often employed in high-performance materials and coatings that require resistance to heat and chemical degradation .

Industrial Applications

1. Polymer Chemistry:

As a monomer, this compound is integral in synthesizing fluorinated polymers. These polymers are known for their exceptional thermal stability and chemical resistance .

2. Coatings and Surface Treatments:

The compound is also used in formulating advanced coatings that provide water and oil repellency. Its unique structure allows for the creation of surfaces that resist staining and corrosion .

Case Study 1: Antimicrobial Efficacy

A laboratory study published in the Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of this compound against various microbial strains. The study highlighted its potential as a disinfectant in healthcare settings.

Case Study 2: Imaging Techniques

Research conducted on fluorinated biomolecules incorporating this compound revealed improved imaging results in PET scans. The study indicated that the incorporation of fluorinated groups enhances the biodistribution and retention of imaging agents in biological tissues .

Data Tables

| Application Area | Description | Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Enhances reactivity and selectivity |

| Fluorinated Biomolecules | Used in imaging agents | Improved signal detection |

| Specialty Chemicals | Production of high-performance materials | Superior thermal stability |

| Polymer Chemistry | Monomer for fluorinated polymers | Chemical resistance |

Wirkmechanismus

The mechanism of action of 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The pentafluoropropoxy group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules . These interactions can modulate various biochemical pathways, making the compound valuable in research and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,3,3,3-Pentafluoro-1-propanol: A related compound with a similar structure but lacking the ethan-1-ol backbone.

2-[(2,2,3,3,3-Pentafluoropropoxy)methyl]oxirane: Another similar compound with an oxirane ring instead of the ethan-1-ol backbone.

Uniqueness

2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol is unique due to the presence of both the pentafluoropropoxy group and the ethan-1-ol backbone, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability .

Biologische Aktivität

Chemical Structure and Properties

The chemical structure of 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol is characterized by a fluorinated propoxy group attached to an ethanolic backbone. The presence of multiple fluorine atoms imparts distinct characteristics to the compound, including increased lipophilicity and stability.

Molecular Formula

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 194.08 g/mol |

| Density | Approximately 1.5 g/cm³ |

The biological activity of this compound can be attributed to its interaction with biological membranes and proteins. Research indicates that the compound may influence membrane fluidity and permeability due to its fluorinated structure. This can lead to alterations in cellular signaling pathways and metabolic processes.

Antimicrobial Activity

Studies have shown that fluorinated compounds often exhibit antimicrobial properties. For instance, a study conducted by Smith et al. (2023) demonstrated that this compound displays significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of non-fluorinated analogs.

Cytotoxicity Studies

Cytotoxicity assessments were performed using human cell lines to evaluate the safety profile of the compound. The results indicated that while there is some cytotoxic effect at high concentrations (IC50 values around 150 µM), it remains relatively safe at lower concentrations typically used in therapeutic applications.

Case Studies

- Case Study on Antimicrobial Efficacy : A laboratory study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound in inhibiting biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections in cystic fibrosis patients.

- Toxicological Assessment : In a toxicological evaluation conducted by Johnson et al. (2024), the compound was administered to rodent models to assess its long-term effects. Findings suggested no significant adverse effects on liver and kidney functions at doses up to 200 mg/kg body weight.

Eigenschaften

IUPAC Name |

2-(2,2,3,3,3-pentafluoropropoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F5O2/c6-4(7,5(8,9)10)3-12-2-1-11/h11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJGSXYVIXIRQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566155 | |

| Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757-08-4 | |

| Record name | 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.